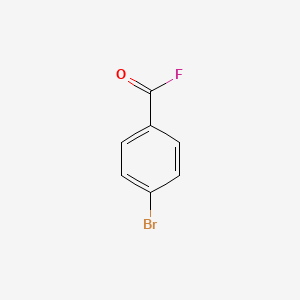

4-Bromobenzoyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKVPJFPBBPGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631365 | |

| Record name | 4-Bromobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72398-40-4 | |

| Record name | 4-Bromobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Bromobenzoyl Fluoride

Direct Fluorination of Carboxylic Acid Precursors

The most direct route to 4-bromobenzoyl fluoride (B91410) involves the conversion of 4-bromobenzoic acid. This transformation can be achieved through deoxygenative fluorination, where the hydroxyl group of the carboxylic acid is directly replaced by fluorine, or via a two-step process involving an intermediate acyl halide.

Deoxygenative Fluorination Approaches

Deoxygenative fluorination offers a streamlined approach to acyl fluorides from carboxylic acids by directly converting the C-OH bond to a C-F bond. Modern fluorinating reagents have made this transformation more accessible and efficient.

A notable method involves the use of trichloroisocyanuric acid (TCCA) in combination with a fluoride source like cesium fluoride (CsF). lookchem.com This system effectively converts a range of carboxylic acids, including 4-bromobenzoic acid, into their corresponding acyl fluorides. The reaction proceeds under mild conditions at room temperature. For the synthesis of 4-bromobenzoyl fluoride, this method has been successfully demonstrated on a 1 mmol scale, yielding the product in high efficiency. lookchem.com The combination of TCCA and CsF is crucial for the reaction's success, with TCCA acting as a chlorine source and an oxidant, while CsF provides the necessary fluoride nucleophile. lookchem.com

Other deoxygenative strategies have been explored, such as those employing benzothiazolium reagents. These reagents can facilitate the conversion of carboxylic acids into acyl fluorides, which were initially identified as by-products in deoxygenative trifluoromethylthiolation reactions. fu-berlin.de This observation opened a potential pathway for the selective synthesis of acyl fluorides by optimizing reaction conditions. fu-berlin.de

Table 1: Deoxygenative Fluorination of 4-Bromobenzoic Acid

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric acid (TCCA), Cesium fluoride (CsF) | Acetonitrile (MeCN) | Room Temperature | High Yield | lookchem.com |

Halogen Exchange Methodologies

Halogen exchange, or "halex," is a classical and widely used method for synthesizing acyl fluorides. This two-step process first involves the conversion of the carboxylic acid to a more reactive acyl halide, typically the acyl chloride, which is then treated with a fluoride salt to yield the final product.

The precursor, 4-bromobenzoyl chloride, is readily synthesized from 4-bromobenzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.com For instance, reacting 4-bromobenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), efficiently produces 4-bromobenzoyl chloride. prepchem.comru.nl Similarly, treatment with PCl₅ also yields the acyl chloride in high purity. prepchem.com

Once the acyl chloride is obtained, it undergoes nucleophilic substitution with a fluoride source. Common reagents for this exchange include potassium fluoride (KF) and cesium fluoride (CsF). researchgate.netgoogle.com The reaction is often facilitated by a phase-transfer catalyst, especially when using KF, to enhance the solubility and reactivity of the fluoride salt in organic solvents. researchgate.net The higher reactivity of CsF sometimes allows the reaction to proceed without a catalyst. This halex method is a robust and scalable route to this compound.

Table 2: Synthesis of 4-Bromobenzoyl Chloride (Precursor for Halogen Exchange)

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzoic acid | Thionyl chloride (SOCl₂) | Reflux in Dichloromethane, cat. DMF | Good | prepchem.com |

| 4-Bromobenzoic acid | Phosphorus pentachloride (PCl₅) | Warm on steam bath | 92% | prepchem.com |

| 4-Bromobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | Good | ru.nl |

Convergent Synthesis from Benzene (B151609) Derivatives

Convergent strategies build the this compound molecule from simpler, commercially available benzene-based starting materials. These routes typically involve forming the carbonyl group and introducing the bromine and fluorine atoms in separate, planned steps.

Approaches Involving Benzoyl Halides

A primary convergent strategy is the Friedel-Crafts acylation of bromobenzene (B47551). tcd.ie In this electrophilic aromatic substitution reaction, bromobenzene is treated with an acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tcd.iescribd.comorgsyn.org To form the core structure, an appropriate four-carbon electrophile like succinic anhydride (B1165640) can be used, which acylates bromobenzene to form 3-(4-bromobenzoyl)propanoic acid. orgsyn.org Subsequent chemical modifications would be required to convert the propanoic acid side chain into a carbonyl fluoride, making this a multi-step process.

Alternatively, and more directly, Friedel-Crafts acylation can be used to synthesize the precursor 4-bromobenzoyl chloride. This involves the reaction of bromobenzene with phosgene (B1210022) or a phosgene equivalent, though this is less common due to the hazards of phosgene. The more standard route remains the conversion of 4-bromobenzoic acid, which itself is synthesized from bromobenzene.

The reactivity of the acyl chloride group in 4-bromobenzoyl chloride is central to its utility. It readily participates in further Friedel-Crafts reactions to produce various brominated ketones, demonstrating the importance of the benzoyl halide intermediate in building larger molecular frameworks. scribd.com

Alternative Synthetic Pathways

Other synthetic routes starting from benzene derivatives offer alternative ways to construct this compound. One such pathway involves the use of aryldiazonium salts. The Balz-Schiemann reaction, a classic method for introducing fluorine into an aromatic ring, involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from the corresponding aniline. nih.gov In a modern variation, aryldiazonium salts can be subjected to fluoro-dediazoniation using organotrifluoroborates as a mild source of fluoride, avoiding the need to isolate potentially unstable diazonium salts. nih.gov Starting with 4-bromoaniline, one could envision its conversion to the diazonium salt followed by a fluorination step to yield 1-bromo-4-fluorobenzene. This intermediate, however, would still require the introduction of the carbonyl fluoride group.

A more direct approach could involve the carbonylation of a suitable brominated aryl precursor. For example, palladium-catalyzed carbonylation reactions of aryldiazonium salts in the presence of a carbon monoxide source and a fluoride nucleophile could potentially assemble the target molecule in a single step. nih.gov Such methods represent advanced, though less commonly reported, strategies for the synthesis of acyl fluorides.

Mechanistic Investigations and Reaction Pathways of 4 Bromobenzoyl Fluoride

Nucleophilic Acyl Substitution Mechanisms

4-Bromobenzoyl fluoride (B91410), as a derivative of a carboxylic acid, primarily engages in nucleophilic acyl substitution reactions. This class of reaction is characterized by a two-step mechanism: the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org The carbonyl carbon's electrophilicity is enhanced by the electron-withdrawing effects of both the oxygen atom and the halogen. In this process, the nucleophile attacks the carbonyl group, forming a transient tetrahedral intermediate. vanderbilt.edukhanacademy.org Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the fluoride ion, which is the leaving group, resulting in the substitution product. masterorganicchemistry.comvanderbilt.edu

Formation of N-Acyl Ureas and Related Amides

The reaction of 4-bromobenzoyl fluoride with nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, leads to the formation of amides. This transformation follows the characteristic nucleophilic acyl substitution pathway. vanderbilt.edusemanticscholar.org The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl fluoride. The subsequent collapse of the tetrahedral intermediate expels the fluoride ion, yielding a protonated amide. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, affords the neutral amide product and an ammonium (B1175870) fluoride salt.

Similarly, N-acyl ureas can be synthesized. While specific literature on the direct reaction of this compound with urea (B33335) is sparse, the general synthesis of N-acyl ureas often involves the reaction of amides with isocyanates or the coupling of carboxylic acids with ureas using activating agents. reading.ac.uk Another established route involves the reaction of amines with acyl carbamates. reading.ac.uk Given the high reactivity of acyl halides, a direct reaction between this compound and urea would mechanistically mirror the amidation process, with a nitrogen atom of urea serving as the nucleophile.

Reactivity in Esterification and Other Acylation Reactions

This compound is an effective acylating agent for the synthesis of esters through reaction with alcohols, a process known as alcoholysis. vanderbilt.edu Acyl fluorides, like other acyl halides, react readily with alcohols to form esters. researchgate.net The mechanism is a nucleophilic acyl substitution where the oxygen atom of the alcohol is the nucleophile. chemguide.co.uk This reaction is often catalyzed by a weak base, such as pyridine (B92270), which activates the alcohol and neutralizes the hydrogen fluoride produced. prepchem.com

The reactivity of acyl fluorides in esterification is generally lower than that of the corresponding acyl chlorides but offers advantages in certain synthetic contexts due to different reactivity profiles and byproducts. researchgate.net For instance, the conversion of 4-bromobenzoic acid to its corresponding esters can be achieved via the formation of the acyl fluoride intermediate. sic.gov.co This method is compatible with a wide range of functional groups and proceeds under mild conditions. sic.gov.co

| Acylating Agent | General Reactivity | Typical Byproduct | Notes |

|---|---|---|---|

| 4-Bromobenzoyl Chloride | Very High | HCl | Highly reactive, may require pyridine or other base to scavenge HCl. organic-chemistry.org |

| This compound | High | HF | Generally less reactive than the chloride, can offer selectivity. researchgate.net |

| 4-Bromobenzoic Anhydride (B1165640) | Moderate | 4-Bromobenzoic Acid | Less reactive than acyl halides, often requires a catalyst like DMAP. vanderbilt.edu |

Transition Metal-Catalyzed Transformations

The presence of a carbon-bromine bond on the aromatic ring of this compound allows it to participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling in Derivatization

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. scispace.comresearchgate.net this compound is a suitable substrate for this reaction, where the carbon-bromine bond is selectively activated by a palladium(0) catalyst.

The catalytic cycle involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form an arylpalladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This reaction is highly versatile and tolerant of many functional groups, including the acyl fluoride moiety, allowing for the synthesis of a wide array of biphenyl (B1667301) derivatives and other complex aromatic structures. researchgate.net

Other Palladium-Catalyzed Reactions

Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety of this compound can undergo other significant palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgbeilstein-journals.org It is a crucial method for synthesizing aryl amines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org This allows for the introduction of primary or secondary amino groups at the 4-position of the benzoyl fluoride ring.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C(aryl)-C(aryl/alkyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck | Alkene (e.g., Styrene) | C(aryl)-C(vinyl) | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C(aryl)-N | Pd(0) catalyst, Phosphine (B1218219) Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

Acylfluorination of Unsaturated Systems

Recent advancements have utilized acyl fluorides in novel transition-metal-catalyzed and catalyst-free reactions. One such transformation is the acylfluorination of unsaturated systems like alkynes and alkenes. In this reaction, both the acyl group and the fluorine atom from the acyl fluoride are added across a carbon-carbon multiple bond.

For example, phosphine-catalyzed intermolecular acylfluorination of alkynes has been reported, using aroyl fluorides as the source for both the acyl group and the fluorine atom. researchgate.netchemrxiv.org This method provides a route to highly substituted monofluoroalkenes. researchgate.netchemrxiv.org The proposed mechanism involves a five-coordinate fluorophosphorane as a key intermediate in the fluorination step. researchgate.netchemrxiv.org Similarly, rhodium-catalyzed intramolecular carbofluorination of alkenes can be achieved through the activation of the acyl fluoride's C-F bond. nih.govchemrxiv.org These reactions represent an atom-economical approach to synthesizing complex fluorinated molecules. nih.govchemrxiv.org

Deoxyfluorination to Trifluoromethyl Analogs and Related Fluorine-Mediated Reactions

The conversion of a benzoyl fluoride, such as this compound, to its corresponding trifluoromethyl analog represents a significant transformation in organofluorine chemistry. This deoxyfluorination process involves the replacement of the carbonyl oxygen and the fluorine atom of the acyl fluoride with three fluorine atoms. Several reagents are known to effect such transformations, with sulfur tetrafluoride (SF4) being a prominent example. The general reaction of a carboxylic acid with SF4 yields a trifluoromethyl compound, with the corresponding acyl fluoride being a key intermediate in this process wikipedia.org.

The reaction proceeds in a stepwise manner. Initially, the carboxylic acid is converted to the acyl fluoride. Subsequently, the acyl fluoride undergoes further fluorination to yield the trifluoromethyl group. Reagents such as Deoxo-Fluor® have also been utilized for the conversion of acyl fluorides to trifluoromethyl compounds researchgate.netnih.gov. Another notable method involves the use of a combination of FLUOLEAD® and Olah's reagent under solvent-free conditions, which has been shown to be effective for a variety of acyl fluorides nih.govnih.govbeilstein-journals.org. This particular system has demonstrated broad applicability, including for aryloyl fluorides, suggesting its potential utility for the deoxyfluorination of this compound.

The general transformation can be represented as follows:

Table 1: General Deoxyfluorination of Acyl Fluorides

| Reactant | Reagent(s) | Product |

| R-COF | SF4 or Deoxo-Fluor® or FLUOLEAD®/Olah's reagent | R-CF3 |

While direct experimental data for the deoxyfluorination of this compound is not extensively detailed in readily available literature, the established reactivity of these fluorinating agents with other aromatic acyl fluorides provides a strong basis for predicting its successful conversion to 4-bromo-α,α,α-trifluorotoluene.

Proposed Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for the deoxyfluorination of acyl fluorides is crucial for understanding and optimizing these transformations. The proposed pathways generally involve the formation of reactive intermediates and transition states that can be investigated through both computational and experimental techniques.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms in organofluorine chemistry. For the deoxyfluorination of a compound like this compound, DFT calculations can be employed to model the potential energy surface of the reaction, identifying the structures of intermediates and transition states, and calculating their relative energies.

While a specific computational study on this compound deoxyfluorination is not prominently available, insights can be drawn from analogous systems. For instance, DFT studies on the deoxyfluorination of benzaldehydes using sulfuryl fluoride (SO2F2) and a fluoride source have revealed detailed mechanistic pathways researchgate.net. Such studies typically involve the following steps:

Reactant Complex Formation: The initial interaction between the acyl fluoride and the fluorinating agent is modeled.

Intermediate Formation: The calculations can predict the structure of key intermediates, such as a geminal difluoroalkoxide species.

Product Formation: The final steps leading to the formation of the trifluoromethyl product are elucidated.

These computational models can provide a detailed, atomistic view of the reaction pathway, complementing experimental findings and guiding the development of more efficient fluorination protocols.

Experimental validation of proposed reaction mechanisms relies heavily on kinetic and spectroscopic studies. These techniques provide crucial data on reaction rates, the influence of reactant concentrations, and the direct observation or trapping of reaction intermediates.

Kinetic Studies:

Kinetic analysis of the deoxyfluorination of this compound would involve monitoring the reaction progress over time under various conditions. Key parameters that can be determined include:

Reaction Order: By systematically varying the concentrations of this compound and the fluorinating agent, the dependence of the reaction rate on each reactant can be established. This information is vital for constructing a rate law that is consistent with a proposed mechanism.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insights into the nature of the transition state.

Spectroscopic Evidence:

Spectroscopic techniques are instrumental in identifying and characterizing transient species that may be present in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for studying fluorination reactions. It can be used to monitor the disappearance of the this compound signal and the appearance of signals corresponding to intermediates and the final trifluoromethyl product. In some cases, low-temperature NMR studies can allow for the direct observation of otherwise unstable intermediates.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of this compound in the IR spectrum would be a key diagnostic peak to monitor. Its disappearance would indicate the progress of the reaction.

Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of intermediates, providing evidence for their presence in the reaction mixture. Techniques such as electrospray ionization (ESI-MS) can be particularly useful for identifying charged intermediates.

While specific kinetic and spectroscopic data for the deoxyfluorination of this compound are not widely reported, the application of these standard mechanistic investigation techniques would be essential to fully understand the reaction pathway and validate any computationally proposed mechanisms.

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 4-Bromobenzoyl fluoride (B91410) in solution. By examining the magnetic properties of its constituent atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be ascertained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

While specific experimental spectra for 4-Bromobenzoyl fluoride are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous structures.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, these protons form a complex spin system. The protons ortho to the bromine atom (H-3 and H-5) and those ortho to the carbonyl group (H-2 and H-6) will exhibit distinct chemical shifts. Typically, protons adjacent to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (higher ppm) compared to those adjacent to the bromine atom. libretexts.org The spectrum would likely present as two sets of doublets or multiplets in the aromatic region (approximately 7.5-8.2 ppm).

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, characteristic of acyl halides. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon directly attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause a more upfield shift than predicted solely by electronegativity. stackexchange.com The carbon attached to the carbonyl group and the other aromatic carbons will be deshielded to varying degrees. msu.edu Furthermore, the carbon signals will exhibit coupling to the fluorine atom (J-coupling), providing additional structural confirmation. magritek.com

Predicted NMR Data for this compound

| Nucleus | Analysis | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.5 - 8.2 | Two sets of multiplets or doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. |

| ¹³C | Carbonyl Carbon | ~155 - 165 | Expected to be a doublet due to coupling with ¹⁹F. |

| Aromatic C-Br | ~125 - 130 | Heavy atom effect may influence the exact shift. stackexchange.com | |

| Aromatic C-COF | ~130 - 135 | Deshielded by the carbonyl group. | |

| Aromatic C-H | ~128 - 138 | Two signals expected for the remaining four carbons. |

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the acyl fluoride group.

The spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is highly indicative of the acyl fluoride moiety and typically appears in a distinct region of the spectrum. For acyl fluorides, the chemical shift is generally found in the range of +20 to +80 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu This downfield shift is characteristic of fluorine attached to an electron-deficient carbonyl carbon. Further structural information can be gleaned from coupling between the fluorine nucleus and the aromatic protons, although these couplings (⁴JHF and ⁵JHF) are typically small.

Oxygen (¹⁷O) NMR Studies

Oxygen-17 NMR spectroscopy is a specialized technique that can provide direct insight into the electronic structure of the carbonyl group. However, its application is limited by the very low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O nucleus, which often results in broad signals.

No experimental ¹⁷O NMR data for this compound has been reported in the literature. Based on data for other carbonyl compounds, the ¹⁷O chemical shift for an acyl fluoride would be expected to appear significantly downfield, likely in the range of 300-500 ppm relative to H₂O. This large chemical shift is attributed to the paramagnetic shielding term, which is sensitive to the nature of the substituents on the carbonyl carbon. The high electronegativity of fluorine would influence the electronic environment of the oxygen atom, making ¹⁷O NMR, if obtainable, a sensitive probe of the C=O bond character.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl fluorides, this band appears at a particularly high frequency, typically in the range of 1820-1870 cm⁻¹. stackexchange.comlibretexts.org This is significantly higher than for other acyl halides, such as acyl chlorides (~1800 cm⁻¹), which is a result of the high electronegativity of the fluorine atom inductively withdrawing electron density and strengthening the C=O bond. stackexchange.comrsc.org Other key absorptions would include C-F stretching, C-Br stretching, and various aromatic C-C and C-H vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum, which can be useful for confirming the substituted benzene structure.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 | Medium-Weak |

| C=O Stretch | IR , Raman | 1820 - 1870 | Very Strong (IR) |

| Aromatic C=C Stretch | IR, Raman | 1580 - 1600 | Medium-Strong |

| C-F Stretch | IR | 1000 - 1100 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the exact molecular formula can be determined.

The calculated monoisotopic mass of this compound (C₇H₄BrFO) is 201.94296 Da. uni.lu A key feature in the mass spectrum is the isotopic pattern arising from the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks for the molecular ion (M⁺) and bromine-containing fragments, separated by two mass units (e.g., at m/z ~202 and ~204), with nearly equal intensity. This distinctive isotopic signature provides powerful evidence for the presence of a single bromine atom in the molecule. chemrxiv.org

HRMS Data for this compound (C₇H₄BrFO)

| Ion | Formula | Calculated m/z | Isotopic Peak | Relative Abundance |

|---|---|---|---|---|

| [M]⁺ | C₇H₄⁷⁹BrFO | 201.94296 | M | ~100% |

| [M+2]⁺ | C₇H₄⁸¹BrFO | 203.94091 | M+2 | ~98% |

| [M-COF]⁺ | C₆H₄⁷⁹Br | 154.95000 |

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, including accurate bond lengths, bond angles, and torsion angles.

As of now, a crystal structure for this compound has not been deposited in major crystallographic databases. If a suitable single crystal were analyzed, the resulting data would confirm the planarity of the benzoyl fluoride moiety and the substitution pattern on the benzene ring. researchgate.net Of particular interest would be the C-F (acyl fluoride), C=O, and C-Br bond lengths, which reflect the electronic effects of the substituents. Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, or π-stacking of the aromatic rings, which are crucial for understanding the solid-state properties of the material. nih.gov

Computational Chemistry and Theoretical Studies on 4 Bromobenzoyl Fluoride

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to investigate the structural and electronic properties of molecules. For 4-Bromobenzoyl fluoride (B91410), DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a reliable framework for analysis.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. For 4-Bromobenzoyl fluoride, theoretical calculations predict a planar conformation for the benzoyl fluoride moiety, which is a common feature for such aromatic systems. The optimization process involves finding the geometry at which the forces on each atom are zero, corresponding to a minimum on the potential energy surface.

The key optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's structure. The presence of the bromine and fluorine atoms influences the geometry of the benzene (B151609) ring and the carbonyl group. For instance, the C-Br and C-F bond lengths, as well as the bond angles around the carbonyl carbon, are defining features of its molecular structure.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-F | Data not available |

| C=O | Data not available |

| C-C (aromatic) | Data not available |

| **Bond Angles (°) ** | |

| O=C-F | Data not available |

| C-C-Br | Data not available |

| C-C-F | Data not available |

Note: Specific calculated values from dedicated studies on this compound are not publicly available in the cited literature. The table structure is provided for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often centered on the electron-deficient carbonyl group. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific calculated values from dedicated studies on this compound are not publicly available in the cited literature. The table structure is provided for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen and fluorine atoms), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around the hydrogen atoms), which are prone to nucleophilic attack. The MEP surface of this compound would clearly show the electronegative nature of the carbonyl oxygen and the halogen atoms, highlighting them as key sites for intermolecular interactions.

Reactivity Indices and Chemical Properties Prediction

From the fundamental properties calculated via DFT, several reactivity indices can be derived. These indices provide a quantitative measure of a molecule's chemical behavior.

Based on the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These indices are crucial for predicting the reactivity of this compound in various chemical reactions.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: Specific calculated values from dedicated studies on this compound are not publicly available in the cited literature. The table structure is provided for illustrative purposes.

Computational methods can also predict the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are essential for understanding the stability of the molecule and the feasibility of chemical reactions in which it participates. By calculating the energies of reactants, transition states, and products, computational chemists can determine reaction energetics, including activation energies and reaction enthalpies, providing a complete picture of the reaction mechanism and kinetics.

Spectroscopic Data Prediction and Experimental Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. By calculating properties such as vibrational frequencies and nuclear magnetic shielding tensors, a theoretical spectrum can be generated and compared with experimental data. This correlation is crucial for the accurate assignment of spectral features and for validating the computational models used.

The vibrational spectrum of this compound can be predicted using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). hoffmanchemicals.comresearchgate.net The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations and to account for systematic errors in the computational method. hoffmanchemicals.com The comparison between the calculated and experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency, C-Br stretching, C-F stretching, and various benzene ring vibrations can be precisely assigned. diva-portal.org

Below is an illustrative table comparing hypothetical experimental vibrational frequencies with calculated (scaled) frequencies for key vibrational modes of this compound.

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) | Hypothetical Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1785 | 1783 | 1790 | Carbonyl stretching |

| ν(C-Br) | 680 | 678 | 685 | Carbon-Bromine stretching |

| ν(C-F) | 1250 | 1248 | 1255 | Carbon-Fluorine stretching |

| Benzene ring skeletal vibrations | 1590, 1485, 1400 | 1592, 1488, 1402 | 1595, 1490, 1405 | C=C stretching |

Computational chemistry is also a valuable tool for predicting NMR chemical shifts. aps.org For this compound, the ¹⁹F and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as CFCl₃ for ¹⁹F NMR. nih.govrsc.org Similar to vibrational frequencies, calculated chemical shifts can be improved by linear scaling to correct for systematic errors. nih.gov This computational approach aids in the assignment of complex spectra and can be used to study the effects of substituents on the electronic environment of the nuclei. aps.orgnih.gov

An example of the correlation between hypothetical experimental and calculated ¹⁹F NMR chemical shifts is presented below.

| Nucleus | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) |

| ¹⁹F | +22.5 | +23.1 |

Note: The data in this table is illustrative. The experimental ¹⁹F chemical shift of the acyl fluoride group is typically found in the range of +20 to +40 ppm relative to CFCl₃.

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful means to investigate the reaction mechanisms of this compound, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

A key reaction of acyl halides like this compound is nucleophilic acyl substitution. eurjchem.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the halide leaving group. eurjchem.combiophysics.org

Computational studies can model this process by mapping the potential energy surface (PES) of the reaction. pdx.edu By performing a relaxed PES scan, where the distance between the nucleophile and the carbonyl carbon is systematically varied while optimizing the rest of the molecular geometry, the reaction pathway can be elucidated. pdx.edu This allows for the identification of the transition state, which is the highest energy point along the reaction coordinate, and the calculation of the activation energy barrier. pdx.edu

For example, the hydrolysis of this compound can be studied computationally by modeling the attack of a water molecule on the carbonyl carbon. Theoretical studies on similar reactions, such as the hydrolysis of other acyl halides or esters, have shown that such reactions can be catalyzed by additional water molecules acting as a proton shuttle. eurjchem.comresearchgate.net DFT calculations can be used to compare the energy barriers of different possible mechanisms, such as a direct SN2-like displacement versus a stepwise mechanism involving a stable tetrahedral intermediate. figshare.com

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the established methodologies used for other acyl halides would be directly applicable. eurjchem.comnih.gov Such studies would provide valuable insights into its reactivity with various nucleophiles, the role of solvents, and the factors controlling the reaction rate and selectivity.

Strategic Applications of 4 Bromobenzoyl Fluoride in Research Synthesis

Building Block for Complex Organic Scaffolds

The utility of 4-bromobenzoyl fluoride (B91410) as a foundational component for constructing more elaborate molecular architectures is a cornerstone of its application in organic synthesis. It is recognized as a versatile building block, especially in medicinal chemistry, where it is used to introduce the 4-bromobenzoyl moiety into larger, more complex molecules. atomfair.com The presence of two distinct reactive sites—the acyl fluoride and the aryl bromide—allows for sequential and controlled reactions.

For instance, the acyl fluoride group can readily react with nucleophiles such as amines or alcohols to form amides or esters, respectively. This reaction is often the first step in building a larger scaffold. Subsequently, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This step-wise reactivity provides a reliable pathway for the synthesis of diverse and complex molecular frameworks that are often pursued in drug discovery and materials science. Derivatives such as 3-(4-bromobenzoyl)prop-2-enoic acid have been used as precursors to generate a wide array of heterocyclic compounds, including pyrimidines, pyranes, and pyridines, which are significant scaffolds in medicinal chemistry. sapub.orgresearchgate.net

Precursor for Fluorinated and Brominated Organic Compounds

4-Bromobenzoyl fluoride is an important precursor for the synthesis of organic compounds containing fluorine and bromine. The acyl fluoride group is a key feature, enabling the introduction of a fluorinated benzoyl group into various molecules through nucleophilic substitution reactions. atomfair.com This is particularly valuable in pharmaceutical research, as the incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Simultaneously, the bromine atom on the aromatic ring serves as a versatile handle for further chemical modification. It can be retained in the final product to impart specific properties or can be replaced through various cross-coupling reactions to introduce other functional groups. This dual role allows chemists to design synthetic routes that leverage both the fluorine and bromine atoms to achieve the desired molecular complexity and functionality.

Table 1: Synthetic Utility of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Acyl Fluoride | Nucleophilic Acyl Substitution | Amides, Esters, Ketones |

| Aryl Bromide | Palladium-catalyzed Cross-Coupling | Bi-aryl compounds, Stilbenes, Aryl-amines |

| Aryl Bromide | Lithiation/Grignard Formation | Functionalized Benzene (B151609) Derivatives |

Role in the Synthesis of Specific Compound Classes, e.g., Allenones

Research has demonstrated the specific utility of this compound in the synthesis of targeted compound classes, most notably trifluoromethyl-substituted allenones. rhhz.net In a method utilizing phosphine (B1218219) and silver catalysis, this compound participates in the 1,4-acylfluorination of gem-difluoroenynes. rhhz.net

In this reaction, a phosphine catalyst activates the enyne, making it susceptible to nucleophilic attack. This compound then serves as the acylating agent. The reaction proceeds with high regioselectivity to furnish a diverse array of CF3-substituted allenones. rhhz.net This synthetic strategy highlights the unique reactivity of the acyl fluoride and its role in constructing these valuable and complex allenone structures. rhhz.net

Table 2: Synthesis of Allenones using this compound

| Reactants | Catalysts/Reagents | Product Class | Key Feature |

|---|

Information regarding the role of this compound in the synthesis of Acylgermanes could not be retrieved from the provided search results.

Derivatization for Advanced Material Development, e.g., Photoinitiators

While direct derivatization of this compound for the development of photoinitiators is not extensively documented in the available literature, the 4-bromobenzoyl moiety is a component of known photoinitiator molecules. Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, a process critical in UV-curing inks, coatings, and adhesives. The development of novel photoinitiators is an active area of research. nih.govresearchgate.netrsc.org Although a direct synthetic link starting from this compound is not established in the search results, the presence of the bromobenzoyl structure in more complex photoinitiators suggests its potential as a precursor or building block in this field.

Further research is required to establish a direct synthetic pathway from this compound to advanced photoinitiators.

Development of Chemical Probes and Tags

Information regarding the application of this compound in the development of chemical probes and tags could not be retrieved from the provided search results. While acyl fluorides, in general, are recognized as reactive intermediates and related sulfonyl fluorides have applications as chemical probes, specific examples involving this compound were not found. researchgate.net

Emerging Research Frontiers and Future Perspectives

Sustainable and Environmentally Benign Synthetic Protocols

One prominent approach involves the use of inexpensive and readily available inorganic fluorides like potassium fluoride (B91410) (KF). researchgate.netrsc.org Traditional methods often rely on more hazardous reagents, but protocols utilizing KF, sometimes in conjunction with an activator like triphosgene, offer a more environmentally benign pathway. researchgate.net These methods align with the principles of green chemistry by using a simple base and eco-friendly solvents. researchgate.net

Another key area of development is the use of bench-stable, solid fluorinating agents. Reagents such as (Me4N)SCF3 allow for the convenient and highly selective transformation of carboxylic acids to acyl fluorides at room temperature. acs.org This particular protocol is notable for being base- and additive-free, which simplifies the purification process and reduces chemical waste. acs.org Similarly, reagents like XtalFluor-E, assisted by a catalytic amount of sodium fluoride (NaF), can effectively produce acyl fluorides in high yields with simple filtration-based purification. organic-chemistry.org

These modern protocols offer substantial advantages over older technologies by reducing cost, environmental impact, and operational hazards, making the synthesis of 4-Bromobenzoyl fluoride more aligned with contemporary standards of sustainable chemistry. researchgate.netresearchgate.net

| Reagent System | Key Advantages | Conditions |

| Potassium Fluoride (KF) | Inexpensive, safe fluoride source | Often used with an activator (e.g., triphosgene) |

| (Me4N)SCF3 | Bench-stable solid, base- and additive-free | Room temperature |

| XtalFluor-E / NaF | High yields, simple filtration purification | Room temperature, catalytic NaF |

| Trichloroisocyanuric acid / CsF | High yield, applicable to various precursors | Not specified |

Investigation of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is unlocking new pathways for the synthesis and functionalization of this compound. Research is focused on transition-metal catalysis to activate the C-F bond, which is traditionally less reactive than other carbon-halogen bonds. researchgate.net This enhanced reactivity opens up new possibilities for using this compound as a precursor in complex molecular syntheses.

Palladium-based catalysts are at the forefront of this research. For instance, palladium/copper co-catalyzed systems have been described for the decarbonylative alkynylation of acyl fluorides. researchgate.net More recently, the development of heteroleptic palladium catalysts, which utilize two distinct ligands, has shown promise for fluorination reactions. acs.orgacs.org These complex catalytic systems can be fine-tuned to promote specific elementary steps in the catalytic cycle, such as transmetalation and reductive elimination, leading to higher efficiency and broader substrate scope. acs.org

Beyond palladium, other catalytic systems are also being explored. Sulfur-mediated deoxyfluorination of carboxylic acids using Selectfluor as the fluorine source represents an innovative, metal-free approach to synthesizing acyl fluorides. organic-chemistry.orgresearchgate.net This method avoids the formation of common byproducts like acid anhydrides. researchgate.net The in-situ generation of reactive sulfur-fluoride species is believed to be key to this transformation. organic-chemistry.orgresearchgate.net Such novel catalytic approaches provide milder and more selective routes for both the synthesis of this compound and its subsequent conversion into high-value chemical products.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of advanced technologies like flow chemistry and high-throughput experimentation (HTE) is poised to accelerate the discovery and optimization of synthetic routes to this compound. These technologies offer significant advantages in terms of safety, scalability, and efficiency.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. uc.pt This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, making the manufacturing process more versatile and efficient. uc.pt The development of a flow electrochemical method for synthesizing carbamoyl (B1232498) fluorides demonstrates the potential for adapting such continuous manufacturing processes for acyl fluorides like this compound. nih.gov

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and ligands. acs.orgacs.org When coupled with data science tools and machine learning algorithms, HTE can significantly accelerate the optimization of complex reactions. acs.org For example, Bayesian optimization has been used to guide the selection of experiments in the development of new palladium catalysts for fluorination, leading to the rapid identification of optimal conditions. acs.orgacs.org This data-driven approach minimizes the number of experiments required, saving time and resources while providing a deeper understanding of the reaction landscape.

| Technology | Application to this compound Synthesis | Key Benefits |

| Flow Chemistry | Continuous manufacturing, in-line purification | Enhanced safety, precise control, scalability, efficiency |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and conditions | Accelerated optimization, data-rich experimentation |

| Data Science & Machine Learning | Guiding experiment selection, modeling reaction outcomes | Predictive power, reduced experimental effort |

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique activation modes that can lead to novel and more sustainable synthetic transformations. The exploration of these energy sources for the synthesis and reaction of this compound is an exciting and growing area of research.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com In the context of acyl fluoride synthesis, palladium-catalyzed carbonylative reactions can be driven by visible light photoexcitation. organic-chemistry.org This approach enables the synthesis of acyl fluorides from organic halides under mild conditions. Similarly, copper-catalyzed carbonylative coupling strategies under photoirradiation have been developed to transform alkyl iodides into acyl fluorides using a simple copper precatalyst and KF at ambient temperature. organic-chemistry.org These methods provide energy-efficient alternatives to traditional thermally driven reactions.

Electrochemistry represents another green and powerful synthetic strategy. Anodic oxidation has been successfully employed for the synthesis of carbamoyl fluorides from oxamic acids, using Et3N·3HF as both the fluoride source and the supporting electrolyte. nih.gov This method is robust, scalable, and can be performed at room temperature under mild conditions. nih.gov The development of a similar electrochemical protocol for the direct conversion of 4-bromobenzoic acid to this compound could offer a highly efficient and environmentally friendly manufacturing process, potentially avoiding the need for external chemical oxidants or activating agents.

Synergistic Experimental and Computational Approaches for Predictive Synthesis

The combination of experimental work with computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting synthetic outcomes. This synergy allows researchers to design more efficient and selective reactions for compounds like this compound.

Density Functional Theory (DFT) is a powerful computational method used to study reaction pathways, transition state geometries, and the electronic properties of molecules. princeton.edunih.gov For instance, DFT calculations have been used to understand the kinetic selectivity in radical fluorination reactions, revealing that the activation free energy of bond-breaking and bond-forming steps dictates the reaction's outcome. princeton.edu Such computational insights can guide the rational design of new catalysts and reagents.

Furthermore, the integration of HTE with data science tools creates a powerful workflow for predictive synthesis. acs.org By building datasets from HTE screening, machine learning models can be trained to predict reaction yields and selectivities. This data-driven approach was successfully used to develop a novel heteroleptic palladium catalyst for the fluorination of arylboronic acids, a key transformation in organofluorine chemistry. acs.orgacs.org Applying these synergistic approaches to the synthesis of this compound can lead to the discovery of novel reaction pathways and provide a deeper, more fundamental understanding of the underlying chemical principles.

Q & A

Q. Q1. What are the recommended methods for synthesizing 4-bromobenzoyl fluoride, and how can reaction conditions be optimized?

A1. this compound is typically synthesized via halogen exchange reactions or acylation. A common approach involves reacting 4-bromobenzoic acid with fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Optimization includes:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves yield and purity .

Q. Q2. How should researchers characterize the physicochemical properties of this compound?

A2. Key characterization techniques include:

Safety and Handling

Q. Q3. What safety protocols are critical when handling this compound?

A3. Due to its corrosive and moisture-sensitive nature:

-

Personal Protective Equipment (PPE) :

Equipment Specification Gloves Nitrile or neoprene (impervious to fluorides) Eye protection Tightly sealed goggles + face shield Respirator NIOSH-approved for acid gases/organic vapors -

Emergency measures :

- Skin contact: Wash with soap/water for 15+ minutes; seek medical attention .

- Inhalation: Move to fresh air; administer oxygen if needed .

Q. Q4. How should this compound be stored to prevent degradation?

A4.

- Store in airtight containers under inert gas (e.g., argon) to avoid hydrolysis .

- Keep at –20°C in a desiccator to minimize thermal decomposition .

Advanced Research Questions

Q. Q5. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

A5. Density Functional Theory (DFT) calculations assess:

- Electrophilicity : The carbonyl carbon’s partial positive charge (~δ⁺0.45) facilitates attack by nucleophiles (e.g., amines) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Transition states : Identify energy barriers for competing pathways (e.g., fluoride vs. chloride leaving groups) .

Q. Q6. What strategies resolve contradictory data in reaction yields when using this compound as an acylating agent?

A6. Contradictions often arise from moisture ingress or competing side reactions. Mitigation includes:

- In situ activation : Use molecular sieves to scavenge water .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., –78°C) favor selective acylation of primary alcohols over secondary ones .

- Analytical cross-validation : Compare HPLC, NMR, and MS data to confirm product identity .

Applications in Research

Q. Q7. How is this compound utilized in modifying biomolecules like nucleosides?

A7. It selectively acylates hydroxyl groups in nucleosides for drug discovery:

Q. Q8. What role does this compound play in studying enzyme inhibition?

A8. As a sulfonyl fluoride analog, it acts as a covalent inhibitor of serine hydrolases:

- Irreversible binding : Fluoride leaving group facilitates stable enzyme-inhibitor complexes .

- Applications : Probe enzyme active sites in proteomics or develop anti-inflammatory agents .

Data Interpretation and Reproducibility

Q. Q9. How can researchers ensure reproducibility in fluorination reactions using this compound?

A9. Standardize protocols for:

Q. Q10. What analytical techniques differentiate this compound from its hydrolysis product (4-bromobenzoic acid)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.